![molecular formula C10H14N4S B8691091 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine CAS No. 113501-26-1](/img/structure/B8691091.png)
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine
Descripción general
Descripción
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine is a compound that features an imidazo[1,2-b]pyridazine moiety. This moiety is known for its presence in various bioactive molecules and has been explored for its potential therapeutic applications, particularly in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This reaction is often carried out under mild conditions to achieve moderate to high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine involves its interaction with molecular targets such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells . The compound’s effects are mediated through various signaling pathways, including those involving transforming growth factor-beta activated kinase (TAK1) .
Comparación Con Compuestos Similares
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
Ponatinib: A kinase inhibitor used in cancer therapy.
Takinib: Another TAK1 inhibitor with similar properties but different potency.
The uniqueness of this compound lies in its specific substitutions, which dictate its selectivity and potency towards certain kinases .
Propiedades
Número CAS |
113501-26-1 |
|---|---|
Fórmula molecular |
C10H14N4S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-imidazo[1,2-b]pyridazin-6-ylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14N4S/c1-13(2)7-8-15-10-4-3-9-11-5-6-14(9)12-10/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DALKKCBNKVLXFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=NN2C=CN=C2C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
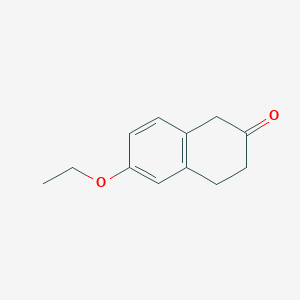
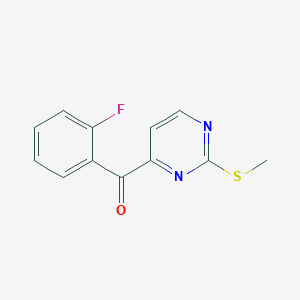




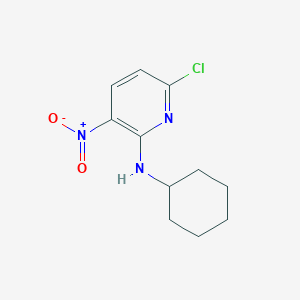
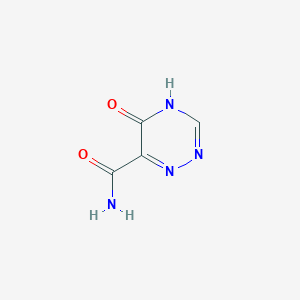
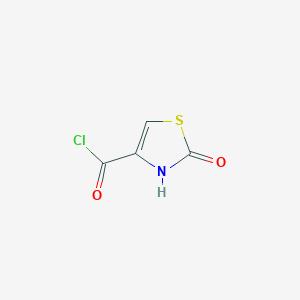
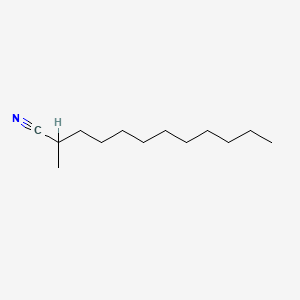

![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)


